

Kuwanon C chemical structure and properties

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Compound of Interest

Compound Name: Kuwanon C

Cat. No.: B137963

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Kuwanon C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of *Morus alba* (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological effects of **Kuwanon C**. Detailed experimental protocols for key biological assays are presented, along with an exploration of its mechanisms of action, including the modulation of critical signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of **Kuwanon C** for potential therapeutic applications.

Chemical Structure and Identification

Kuwanon C is a flavonoid characterized by a C₂₅ skeleton, featuring two isoprenyl groups attached to the flavone backbone. These prenyl groups significantly contribute to its lipophilicity and biological activity.

Table 1: Chemical Identifiers for **Kuwanon C**

Identifier	Value
IUPAC Name	2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one[1]
Molecular Formula	C ₂₅ H ₂₆ O ₆ [1]
Molecular Weight	422.48 g/mol [2]
CAS Number	62949-79-5[1]
SMILES	<chem>CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C</chem> [1]
InChI Key	UWQYBLOHTQWSQD-UHFFFAOYSA-N[1]

Physicochemical Properties

Kuwanon C is a yellow crystalline solid.[3] Its physicochemical properties are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of **Kuwanon C**

Property	Value	Source
Melting Point	153-156 °C	[3]
pKa (Predicted)	6.70 ± 0.40	[3]
λ _{max}	264 nm	[1]
Solubility	Soluble in DMSO, methanol, ethanol	[1][3]
Appearance	Yellow crystalline powder	[3]
Storage	Store at -20°C for long-term stability	[2]

Biological Activities and Quantitative Data

Kuwanon C exhibits a range of biological activities, including antioxidant, antibacterial, and cytotoxic effects. The following table summarizes the key quantitative data from various in vitro studies.

Table 3: Summary of Biological Activities of **Kuwanon C**

Activity	Assay	Cell Line/Organism	Endpoint	Result	Reference
Antioxidant	DPPH Radical Scavenging	Cell-free	EC ₅₀	72.99 µg/mL	[1]
Antibacterial	Minimum Inhibitory Concentration (MIC)	E. coli	MIC	10 µg/mL	[1]
S. typhimurium	MIC	25 µg/mL	[1]		
S. epidermis	MIC	6.25 µg/mL	[1]		
S. aureus	MIC	6.25 µg/mL	[1]		
Cytotoxicity	MTT Assay	P388 (murine leukemia)	IC ₅₀	14 µg/mL	[1]

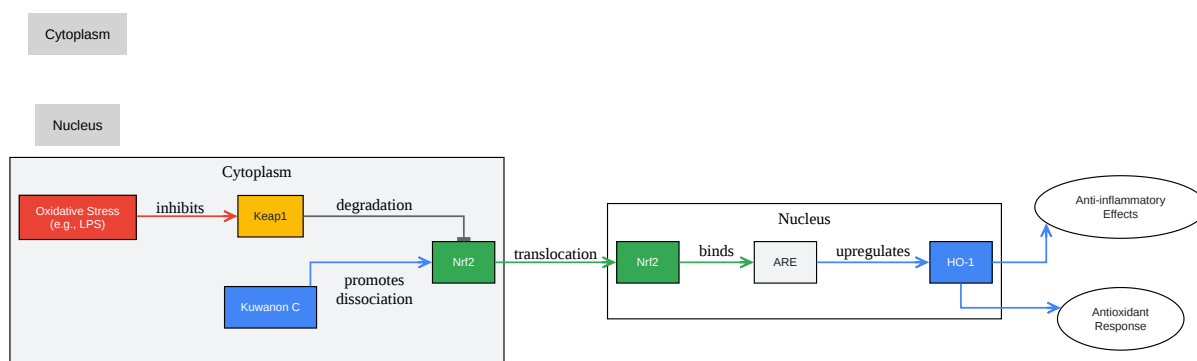
Mechanisms of Action: Signaling Pathways

Kuwanon C exerts its biological effects through the modulation of several key signaling pathways, most notably the HO-1/Nrf2 pathway, which is central to the cellular antioxidant and anti-inflammatory response.

HO-1/Nrf2 Signaling Pathway

Under conditions of oxidative stress, **Kuwanon C** has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to

the upregulation of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1). HO-1 plays a critical role in cellular defense against oxidative stress and inflammation.



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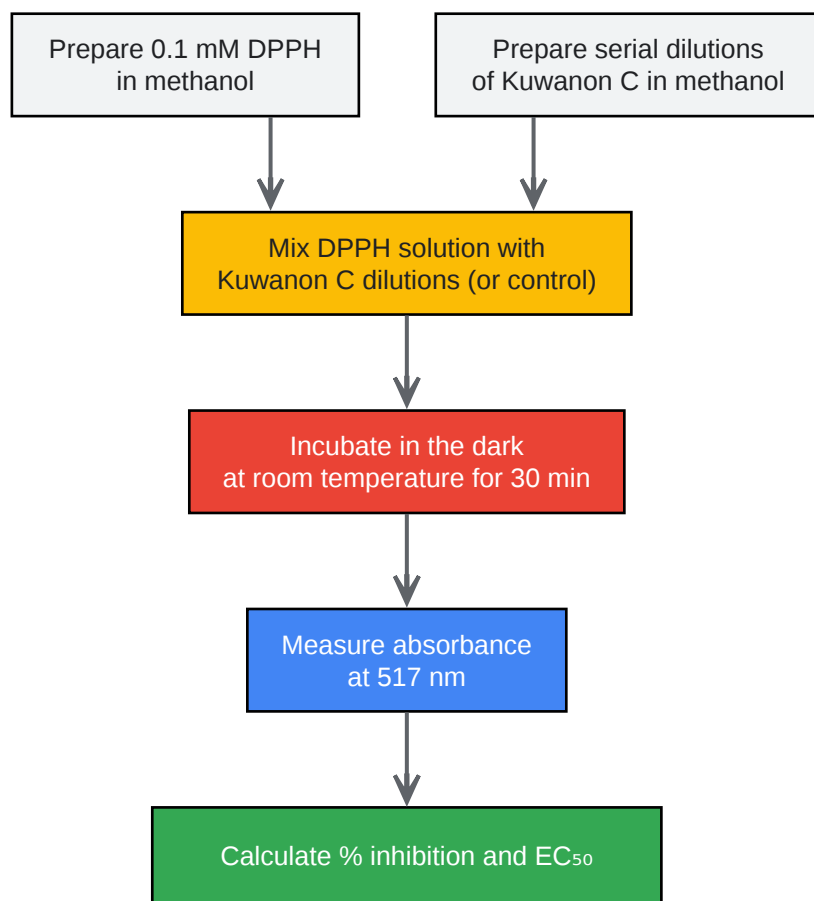
Caption: **Kuwanon C** modulation of the HO-1/Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of **Kuwanon C**.



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Caption: Experimental workflow for the DPPH radical scavenging assay.

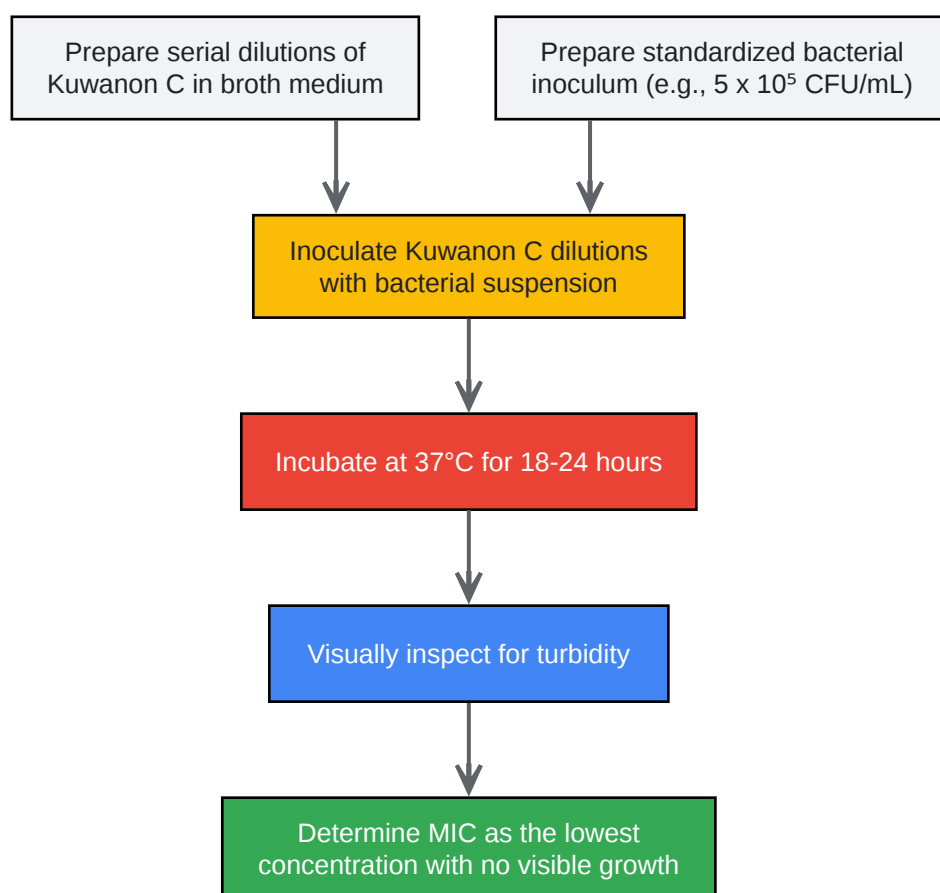
Protocol:

- Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
- Sample Preparation: **Kuwanon C** is dissolved in methanol to create a stock solution, from which serial dilutions are made.
- Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of **Kuwanon C** or a control (methanol).
- Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

- Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of **Kuwanon C** that inhibits the visible growth of bacteria.



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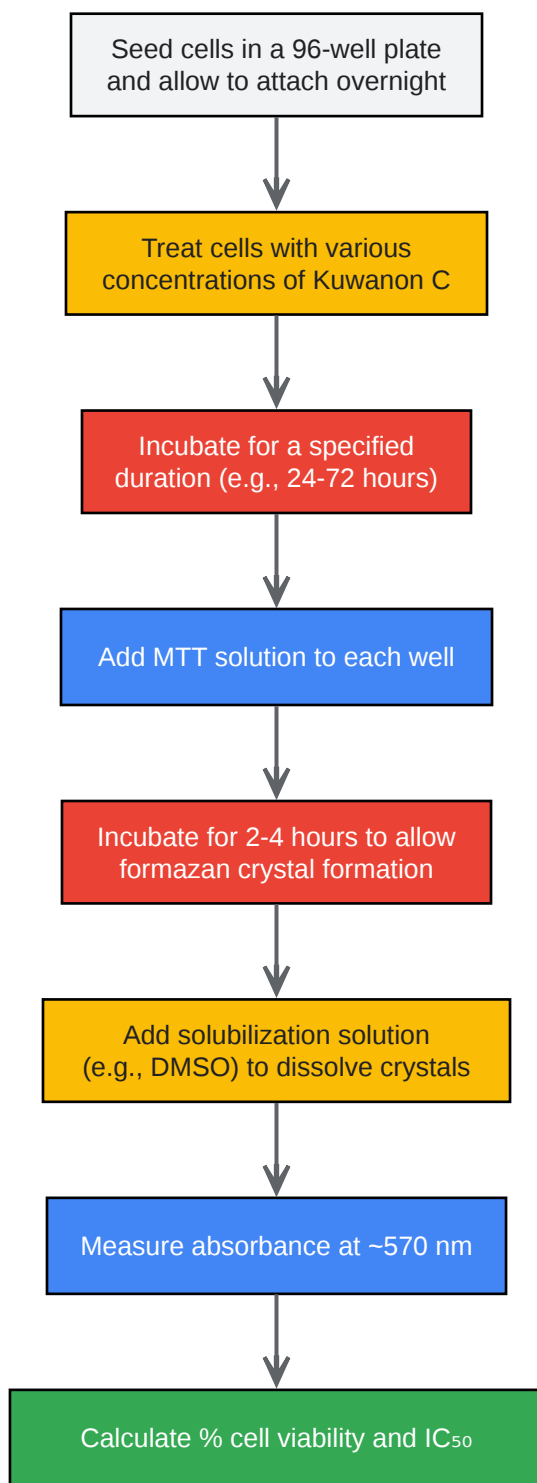
Caption: Experimental workflow for the MIC assay.

Protocol:

- Preparation of **Kuwanon C** Dilutions: Serial two-fold dilutions of **Kuwanon C** are prepared in a suitable broth medium in a 96-well plate.
- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Inoculation: Each well containing the **Kuwanon C** dilutions is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Observation and MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of **Kuwanon C** that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of **Kuwanon C** on cell viability by measuring the metabolic activity of cells.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

- **Cell Seeding:** Cells (e.g., P388 murine leukemia cells) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of **Kuwanon C** and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Incubation:** The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- **Measurement and Calculation:** The absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

Kuwanon C is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, including antioxidant, antibacterial, and cytotoxic effects, make it a compelling candidate for further investigation in drug discovery and development. The detailed experimental protocols and understanding of its modulation of key signaling pathways, such as the HO-1/Nrf2 system, provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this promising flavonoid. This technical guide serves as a valuable resource to facilitate and guide these future endeavors.

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